Trifolirhizin

Catalog No.
S606817
CAS No.
6807-83-6
M.F
C22H22O10
M. Wt
446.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifolirhizin

CAS Number

6807-83-6

Product Name

Trifolirhizin

IUPAC Name

2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2

InChI Key

VGSYCWGXBYZLLE-UHFFFAOYSA-N

Synonyms

trifolirhizin

Canonical SMILES

C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6

Isomeric SMILES

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6

Trifolirhizin is a naturally occurring flavonoid compound primarily isolated from the roots of Sophora flavescens, a plant known for its medicinal properties. Its chemical formula is C22H22O10C_{22}H_{22}O_{10}, and it is characterized by a complex structure that includes multiple hydroxyl groups, contributing to its bioactivity. The compound has been extensively studied for its potential therapeutic effects, particularly in the fields of oncology and osteology, due to its ability to modulate various biological pathways.

Trifolirhizin exhibits various potential mechanisms of action depending on the targeted health effect. Here are some key examples:

  • Anticancer activity: Studies suggest trifolirhizin may induce cancer cell death through autophagy, a cellular self-degradation process []. It might also achieve this by inhibiting cell proliferation pathways [].
  • Anti-inflammatory activity: Trifolirhizin may reduce inflammation by modulating immune cell activity and suppressing the production of inflammatory mediators [].
  • Skin-whitening effect: Trifolirhizin's mechanism for skin lightening is thought to involve the inhibition of tyrosinase, an enzyme involved in melanin production [].

Information regarding the safety profile of trifolirhizin is scarce. Research on its toxicity is limited, and its effects in humans are not fully understood []. More studies are needed to establish dosage safety and potential side effects before any human applications can be considered.

Typical of flavonoids, including oxidation and reduction processes. It can interact with various biological molecules, leading to the formation of reactive oxygen species under certain conditions. Notably, trifolirhizin has been shown to inhibit key signaling pathways in cancer cells, such as the phosphoinositide 3-kinase/protein kinase B signaling pathway, which is crucial for cell proliferation and survival . Additionally, it has been reported to inhibit tyrosinase activity, which is significant in melanin synthesis and skin pigmentation .

Trifolirhizin exhibits a range of biological activities:

  • Osteogenic Activity: It promotes osteoblast differentiation and mineralization, making it a potential candidate for treating bone diseases like osteoporosis. Trifolirhizin enhances alkaline phosphatase activity and stimulates osteogenic signaling pathways .
  • Anticancer Properties: The compound inhibits the proliferation, migration, and invasion of various cancer cell lines, including nasopharyngeal carcinoma cells. This effect is mediated through the suppression of specific signaling pathways .
  • Anti-inflammatory Effects: Trifolirhizin has demonstrated anti-inflammatory properties by regulating immune cell populations and inhibiting inflammatory cytokines in models of ulcerative colitis .

Trifolirhizin can be synthesized through various methods:

  • Isolation from Natural Sources: The most common method involves extracting trifolirhizin from the roots of Sophora flavescens using solvents like ethanol or methanol followed by purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels (>98%) .
  • Chemical Synthesis: While less common, synthetic methods have been explored to create trifolirhizin analogs or derivatives through

Trifolirhizin has several applications in medicine and pharmacology:

  • Bone Health: Due to its osteogenic properties, it may be used as a therapeutic agent for osteoporosis and other bone-related disorders.
  • Cancer Therapy: Its ability to inhibit cancer cell growth positions trifolirhizin as a potential candidate for adjunct cancer therapies.
  • Anti-inflammatory Treatments: The compound's anti-inflammatory effects suggest potential use in treating chronic inflammatory conditions.

Studies have shown that trifolirhizin interacts with various cellular pathways:

  • It inhibits acetylcholine-induced airway smooth muscle contraction, indicating potential applications in respiratory diseases like asthma .
  • Research indicates that trifolirhizin modulates immune responses by affecting T helper cell balance in inflammatory conditions .
  • Its interactions with specific kinases and transcription factors highlight its role in regulating cellular responses during stress or disease states.

Trifolirhizin shares structural and functional similarities with several other flavonoids and pterocarpans. Here are some notable compounds:

Compound NameSourceBiological ActivityUnique Features
KurarinoneSophora flavescensAnticancer, anti-inflammatorySimilar structure but different biological targets
GenisteinSoybeansAnticancer, antioxidantIsoflavonoid with distinct estrogenic activity
DaidzeinSoybeansAntioxidant, anti-inflammatoryIsoflavonoid known for hormonal effects
GlycyrrhizinGlycyrrhiza glabraAnti-inflammatory, antiviralKnown for its sweet flavor and different mechanism of action

Trifolirhizin is unique due to its specific actions on osteoblast differentiation and its dual role as an anti-cancer agent while maintaining low toxicity levels in normal cells . This distinct profile makes trifolirhizin a compound of interest for further research and potential therapeutic development.

Physical Description

Solid

XLogP3

0.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

446.12129689 g/mol

Monoisotopic Mass

446.12129689 g/mol

Heavy Atom Count

32

Melting Point

142 - 144 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Trifolirhizin

Dates

Modify: 2023-08-15

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